molecular formula C25H28O3 B1671711 Etofenprox CAS No. 80844-07-1

Etofenprox

Cat. No. B1671711
Key on ui cas rn: 80844-07-1
M. Wt: 376.5 g/mol
InChI Key: YREQHYQNNWYQCJ-UHFFFAOYSA-N
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Patent
US04542243

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 98.5% of intended 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.3% of starting material 3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophy alcohol formed by ether bond cleavage were each less than 0.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C(C)(C)CO[CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:15]=2)=CC=1)C.BrC1C=C(C(C)(C)COCC2C=CC=C(OC3C=CC=CC=3)C=2)C=CC=1OCC>C1C=CC=CC=1>[O:20]([C:16]1[CH:15]=[C:14]([CH3:13])[CH:19]=[CH:18][CH:17]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-phenoxybenzyl 2-(3-bromo-4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1OCC)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve an oil
FILTRATION
Type
FILTRATION
Details
An insoluble matter was filtered out
WASH
Type
WASH
Details
After washing with 20 ml of benzene
WASH
Type
WASH
Details
a resulting mother wash solution
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to obtain a benzene layer
WASH
Type
WASH
Details
The benzene layer was washed with 100 ml of water three times
DISTILLATION
Type
DISTILLATION
Details
Benzene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily product

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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